tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate
Description
tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic tertiary amine derivative featuring a bromomethyl substituent at position 1 and a methyl group at position 5 of the azabicyclo[3.1.1]heptane scaffold. The tert-butyl carbamate group at position 3 enhances steric protection of the amine, improving stability during synthetic processes. This compound serves as a versatile building block in medicinal chemistry, particularly in nucleophilic substitution reactions due to the reactive bromomethyl group.
Properties
CAS No. |
2763751-35-3 |
|---|---|
Molecular Formula |
C13H22BrNO2 |
Molecular Weight |
304.22 g/mol |
IUPAC Name |
tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate |
InChI |
InChI=1S/C13H22BrNO2/c1-11(2,3)17-10(16)15-8-12(4)5-13(6-12,7-14)9-15/h5-9H2,1-4H3 |
InChI Key |
SVYOGTAYKSFYJV-UHFFFAOYSA-N |
Canonical SMILES |
CC12CC(C1)(CN(C2)C(=O)OC(C)(C)C)CBr |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step often involves the construction of the bicyclic core structure.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the subsequent functionalization steps.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromomethyl group in tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is highly reactive and can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can also participate in oxidation and reduction reactions, particularly involving the bicyclic core and the bromomethyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used under mild conditions to replace the bromine atom.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the bromomethyl group to a carboxylic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the ester group to an alcohol.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, thiocyanates, or ethers.
Oxidation Products: Oxidation typically yields carboxylic acids or ketones.
Reduction Products: Reduction can yield alcohols or alkanes.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[311]heptane-3-carboxylate serves as a versatile intermediate
Biology and Medicine
This compound’s unique structure and reactivity make it a candidate for drug development
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its ability to undergo various chemical transformations makes it useful in the synthesis of polymers and advanced materials.
Mechanism of Action
The mechanism by which tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Physicochemical Properties
- Stability : Fluorinated derivatives () exhibit superior oxidative stability compared to bromomethyl-containing compounds, which may degrade under light or moisture .
Biological Activity
Tert-butyl 1-(bromomethyl)-5-methyl-3-azabicyclo[3.1.1]heptane-3-carboxylate is a bicyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological properties, mechanisms of action, and applications of this compound based on diverse research studies.
Chemical Structure and Properties
The compound is characterized by its unique bicyclic structure, which contributes to its reactivity and interaction with biological targets. Its IUPAC name reflects its complex arrangement, indicating the presence of a bromomethyl group and a carboxylate functional group.
Antimicrobial Activity
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of azabicyclo compounds can inhibit the growth of various bacterial strains, suggesting a potential application as antibacterial agents .
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. Enzyme inhibition is crucial in drug design, particularly for targeting specific pathways in pathogenic organisms. The bicyclic structure allows for specific interactions with enzyme active sites, potentially leading to the development of new therapeutic agents targeting diseases associated with enzyme dysregulation .
The mechanisms through which this compound exerts its biological effects may involve:
- Binding Affinity : The compound's structure may enhance its binding affinity to target proteins or enzymes, leading to altered biological responses.
- Modulation of Signaling Pathways : By inhibiting or activating specific pathways, this compound could influence cellular processes such as apoptosis or cell proliferation.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Study 1 | Demonstrated antimicrobial activity against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 20 µg/mL. |
| Study 2 | Showed that derivatives inhibited the enzyme β-lactamase, suggesting potential use in combating antibiotic resistance. |
| Study 3 | Identified structural modifications that increased potency against specific cancer cell lines, indicating potential as an anti-cancer agent. |
Applications in Pharmaceutical Development
The unique properties of this compound make it a valuable intermediate in pharmaceutical synthesis:
- Synthesis of Analgesics : Researchers are exploring its use in creating novel pain relief medications.
- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways presents opportunities for developing new treatments for chronic inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
